Z-Glu(OBzl)-OH
Description
Nomenclature and Chemical Identity of Z-D-Glu(OBzl)-OH
The precise identification of chemical compounds is fundamental to scientific research. This section details the various names, registration numbers, and structural distinctions of Z-D-Glu(OBzl)-OH.
Systematic and Common Synonyms
Z-D-Glu(OBzl)-OH is known by several names in scientific literature and chemical catalogs. Its systematic IUPAC name is (2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid. nih.gov Commonly used synonyms include Z-D-Glutamic acid-gamma-benzyl ester, Z-D-Glu(OBzl)-OH, and N-alpha-carbobenzoxy-D-glutamic acid gamma-benzyl ester. nih.govalfa-chemistry.com The 'Z' represents the benzyloxycarbonyl protecting group, 'D-Glu' indicates the D-isomer of glutamic acid, and '(OBzl)' signifies that the gamma-carboxyl group is protected as a benzyl (B1604629) ester. nih.govchemscene.com
| Identifier Type | Name/Identifier |
| Systematic (IUPAC) Name | (2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid nih.gov |
| Common Abbreviation | Z-D-Glu(OBzl)-OH nih.gov |
| Common Synonym | Z-D-Glutamic acid-gamma-benzyl ester nih.gov |
| Additional Synonym | N-alpha-carbobenzoxy-D-glutamic acid gamma-benzyl ester alfa-chemistry.com |
Chemical Abstracts Service (CAS) Registry Number
The most widely used CAS Registry Number for Z-D-Glu(OBzl)-OH is 59486-73-6. nih.govglpbio.combldpharm.com This unique numerical identifier is assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature, ensuring unambiguous identification.
| Property | Value |
| CAS Registry Number | 59486-73-6 nih.govglpbio.combldpharm.com |
| Molecular Formula | C20H21NO6 nih.gov |
| Molecular Weight | 371.39 g/mol alfa-chemistry.com |
Distinction from Related Glutamic Acid Derivatives
Z-D-Glu(OBzl)-OH is one of many derivatives of glutamic acid used in synthesis. It is crucial to distinguish it from its isomers and other related compounds. The 'D' in its name specifies the stereochemistry at the alpha-carbon, making it the enantiomer of the more common L-glutamic acid derivatives. biopharmaspec.comjpt.com For example, Z-L-Glu(OBzl)-OH has the same chemical formula and protecting groups but differs in the spatial arrangement of the substituents around the chiral center.
Another related compound is Z-D-Glu-OBzl, or N-Cbz-D-glutamic acid alpha-benzyl ester (CAS No. 65706-99-2). nih.gov In this isomer, the benzyl ester is at the alpha-carboxyl group, not the gamma-carboxyl group. nih.gov This seemingly small difference significantly impacts its reactivity and how it is used in peptide synthesis. Furthermore, it should not be confused with derivatives of other amino acids like Z-D-Asp(OBzl)-OH, which is derived from aspartic acid and has a shorter side chain.
Stereochemical Significance of D-Configuration in Z-D-Glu(OBzl)-OH
In nature, the vast majority of amino acids found in proteins are of the L-configuration. biopharmaspec.comjpt.com The "D-configuration" of Z-D-Glu(OBzl)-OH refers to the specific three-dimensional arrangement of the groups around the alpha-carbon, which is a mirror image of the naturally occurring L-glutamic acid. biopharmaspec.com This non-natural stereochemistry is of great significance in medicinal chemistry and drug design.
The incorporation of D-amino acids, such as D-glutamic acid from Z-D-Glu(OBzl)-OH, into peptide chains can confer several advantageous properties. A primary benefit is increased resistance to enzymatic degradation. biopharmaspec.comfrontiersin.org Proteases, the enzymes that break down proteins and peptides, are highly specific for L-amino acid residues. frontiersin.orgthieme-connect.com Peptides containing D-amino acids are therefore more stable in biological systems, leading to a longer plasma half-life. biopharmaspec.com This enhanced stability is a desirable attribute for peptide-based drugs.
Historical Context and Evolution of Protected Amino Acids in Synthesis
The development of modern chemical peptide synthesis was made possible by the invention of protecting groups. In the early 20th century, chemists faced the challenge of controlling the reactive amino and carboxyl groups of amino acids to form peptide bonds in a specific sequence. The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a revolutionary breakthrough. This group could protect the amino group of an amino acid, allowing its carboxyl group to be activated and coupled to another amino acid without unwanted side reactions.
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield in the 1960s, further revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. nih.govrsc.org This technique, which earned Merrifield the Nobel Prize in Chemistry in 1984, streamlined the synthesis process, making it faster and more efficient. nih.gov The success of SPPS relies heavily on a diverse toolbox of protecting groups for both the alpha-amino group (like Fmoc and Boc) and the reactive side chains of amino acids like glutamic acid. rsc.orgacs.org Z-D-Glu(OBzl)-OH, with its Z-protected amine and benzyl-protected side chain, is a product of this evolution, providing chemists with a specific building block for creating complex peptides with unique properties. chemimpex.com
Role of Z-D-Glu(OBzl)-OH as a Research Material
Z-D-Glu(OBzl)-OH is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics. nih.govglpbio.com Its application is particularly prominent in drug discovery and development, where the goal is to create novel therapeutic agents. chemimpex.com
Researchers incorporate Z-D-Glu(OBzl)-OH into peptide sequences to study structure-activity relationships. By replacing an L-amino acid with its D-counterpart, scientists can probe the stereochemical requirements for a peptide's biological activity, such as its ability to bind to a specific receptor or inhibit an enzyme. researchgate.net The presence of the D-isomer can alter the peptide's conformation, leading to changes in its biological function. The use of this compound allows for the synthesis of peptides with increased stability and potentially altered pharmacological profiles. biopharmaspec.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59486-73-6, 5680-86-4 | |
| Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59486-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies of Z D Glu Obzl Oh
Synthetic Pathways to Z-D-Glu(OBzl)-OH
The synthesis of Z-D-Glu(OBzl)-OH typically involves a multi-step process starting from D-glutamic acid, wherein the amino group and one of the carboxyl groups are selectively protected.
Preparation from D-Glutamic Acid Precursors
A common synthetic strategy begins with D-glutamic acid. The process generally involves two key protection steps: introduction of the carbobenzoxy (Cbz) group onto the amino terminus and esterification of the α-carboxyl group with a benzyl (B1604629) moiety.
One described method involves the initial reaction of D-glutamic acid with benzyl chloroformate (Z-Cl) to form N-carbobenzoxy-D-glutamic acid (Z-D-Glu-OH) google.com. Subsequently, the α-carboxyl group of Z-D-Glu-OH is protected as a benzyl ester. This esterification can be achieved using reagents like bromobenzyl in the presence of triethylamine (B128534) and an organic solvent such as N,N-dimethylformamide google.com. Alternatively, glutamic acid can be directly esterified with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, to form a mono-benzyl ester, which is then subjected to N-protection acs.orggoogle.com. The specific protection of the α-carboxyl group is critical for the structure of Z-D-Glu(OBzl)-OH nih.gov.
Carbobenzoxy (Z- group) Protection Strategies
The carbobenzoxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry total-synthesis.comnih.gov. Its introduction onto the amino group of D-glutamic acid is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) total-synthesis.comspectrumchemical.comgoogle.comtcichemicals.comgoogle.comlibretexts.orgorganic-chemistry.orggoogle.comorganic-chemistry.orgfishersci.cacommonorganicchemistry.com. This reaction is commonly performed under basic conditions, employing inorganic bases like sodium hydroxide (B78521) (NaOH) or organic bases such as triethylamine (Et₃N) to neutralize the hydrochloric acid byproduct total-synthesis.comtcichemicals.comgoogle.comorganic-chemistry.orggoogle.com. The reaction is often carried out in aqueous or mixed aqueous-organic solvent systems total-synthesis.comgoogle.comorganic-chemistry.org. For instance, reacting L-glutamic acid with benzyl chloroformate in an aqueous sodium hydroxide solution while maintaining a pH between 8 and 10 can yield N-carbobenzoxy-L-glutamic acid with good efficiency google.com.
Benzyl Ester (OBzl) Formation Techniques
The formation of the benzyl ester at the α-carboxyl group is a key step in the synthesis of Z-D-Glu(OBzl)-OH. This esterification is commonly performed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst acs.orggoogle.comminia.edu.egresearchgate.net. Acid catalysts such as p-toluenesulfonic acid (TsOH) or sulfuric acid are frequently employed acs.orggoogle.comresearchgate.net. The Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, is a standard method researchgate.net. To drive the reaction to completion, the water formed as a byproduct is often removed azeotropically, for example, by using a Dean-Stark apparatus with solvents like cyclohexane (B81311) acs.orgresearchgate.net. Specific procedures for forming mono-benzyl esters of glutamic acid have also been reported using benzyl alcohol and sulfuric acid google.com.
Comparative Analysis of Synthetic Yields and Efficiencies
While specific comparative studies detailing the yields for the synthesis of Z-D-Glu(OBzl)-OH itself are not extensively detailed in the provided snippets, the individual steps involved in its preparation are generally efficient. For related reactions:
The protection of amines with benzyl chloroformate can achieve yields upwards of 80-88% tcichemicals.comgoogle.com.
Esterification reactions to form benzyl esters, such as dibenzyl glutamate (B1630785), have reported yields as high as 97% acs.org.
A yield of 60.5% was reported for a related intermediate, Z-D-Gln-OBzl, in a specific step google.com.
Table 1: Typical Reagents and Conditions for Protection and Esterification Steps
| Reaction Step | Reagent(s) | Catalyst/Base | Solvent(s) | Typical Yield Range | References |
| Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | NaOH or Et₃N | Water, DCM, THF, DMF | 80-88% | total-synthesis.comtcichemicals.comgoogle.comorganic-chemistry.orggoogle.com |
| Benzyl Esterification | Benzyl Alcohol | TsOH or H₂SO₄ | Benzene, Toluene (B28343), Cyclohexane | 85-97% | acs.orggoogle.comresearchgate.net |
| Combined Synthesis Step | Z-D-Glu-OH, Bromobenzyl | Et₃N | DMF | ~60.5% (for intermediate) | google.com |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Protecting Group Chemistry in Z-D-Glu(OBzl)-OH Synthesis
The utility of Z-D-Glu(OBzl)-OH in synthesis is deeply rooted in the chemistry of its protecting groups, particularly the carbobenzoxy (Z) group.
Mechanism of Carbobenzoxy (Z-) Group Introduction and Cleavage
R-NH₂ + Cbz-Cl + Base → R-NH-Cbz + Base·HCl
Cleavage of the Carbobenzoxy (Z-) Group: The Z group is most commonly removed through catalytic hydrogenolysis. This process involves treating the protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) total-synthesis.comorganic-chemistry.orgcommonorganicchemistry.comminia.edu.egmasterorganicchemistry.comchemistrysteps.comresearchgate.netthieme-connect.de. The mechanism involves the reductive cleavage of the C-O bond within the carbamate (B1207046). This cleavage liberates toluene and carbon dioxide, regenerating the free amine total-synthesis.comminia.edu.egchemistrysteps.com.
R-NH-Cbz + H₂ (Pd/C) → R-NH₂ + Toluene + CO₂
Alternatively, the Z group can be cleaved under acidic conditions, such as using hydrogen bromide (HBr) in glacial acetic acid or hydrogen chloride (HCl) at elevated temperatures total-synthesis.com. However, hydrogenolysis is generally preferred due to its mildness and selectivity.
Applications of Z D Glu Obzl Oh in Advanced Organic and Peptide Chemistry
Z-D-Glu(OBzl)-OH as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of Z-D-Glu(OBzl)-OH makes it a valuable starting material in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. bldpharm.comuvic.canumberanalytics.com This approach, often referred to as chiral pool synthesis, utilizes naturally occurring chiral molecules to construct complex, enantiomerically pure target molecules. numberanalytics.comunivie.ac.at The defined stereocenter in Z-D-Glu(OBzl)-OH allows for the controlled introduction of new stereogenic centers, a process known as chiral induction. uvic.ca
Enantioselective Transformations
Z-D-Glu(OBzl)-OH is employed in various enantioselective transformations where its chiral center directs the stereochemical outcome of a reaction. uvic.canih.gov This is crucial in the synthesis of pharmaceuticals and other biologically active compounds where only one enantiomer exhibits the desired therapeutic effect. sigmaaldrich.com The presence of an existing chiral center leads to diastereomeric transition states of different energies, allowing for the preferential formation of one diastereomer. uvic.ca For instance, it can be used in the synthesis of acyl peptides that function as immunostimulants. fishersci.ca Chiral catalysts and reagents are also instrumental in achieving high enantioselectivity in reactions involving prochiral substrates. uvic.canih.gov
Synthesis of D-Amino Acid Containing Peptides
Peptides incorporating D-amino acids often exhibit enhanced metabolic stability and unique biological activities compared to their all-L-amino acid counterparts. sigmaaldrich.comlabscoop.com Z-D-Glu(OBzl)-OH is a key precursor for the synthesis of these peptides. medchemexpress.comnih.gov The synthesis of such peptides can be achieved through both solid-phase and solution-phase methods. peptide.commdpi-res.com For example, the dipeptide sweetener precursor Z-L-Asp-D-AlaOBzl has been successfully synthesized using enzymatic methods. nih.gov The incorporation of D-amino acids can be critical for the biological function of peptides, as seen in various antibiotics and peptide sweeteners. nih.gov
Integration of Z-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. bachem.com Z-D-Glu(OBzl)-OH, with its protected functional groups, is well-suited for integration into SPPS protocols. peptide.comiris-biotech.de
Resin Compatibility and Coupling Efficiencies
Table 1: Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Description | Reference |
|---|---|---|
| DCC, DIC | Carbodiimides that are commonly used for forming amide bonds. | peptide.com |
| HBTU, TBTU | Aminium-based reagents known for their high efficiency and low racemization rates. | peptide.com |
| PyAOP | A phosphonium-based reagent particularly effective for coupling N-methylated amino acids. | peptide.com |
| HATU | An aminium-based reagent that is highly efficient, especially for difficult couplings. | bachem.com |
Microwave-assisted SPPS has emerged as a technique to significantly enhance coupling efficiencies and reduce reaction times, even for sterically hindered amino acids. biorxiv.orgcem.com
Optimization of Deprotection Steps in SPPS
Each cycle in SPPS involves the deprotection of the N-terminal protecting group to allow for the addition of the next amino acid. bachem.com The Z-group of Z-D-Glu(OBzl)-OH is typically removed under harsher conditions like hydrogenolysis, which makes it less common in standard Fmoc-based SPPS where acid-labile groups are preferred. peptide.com However, in Boc-based SPPS, the benzyl (B1604629) ester protecting the side chain of glutamic acid is commonly used. peptide.com Optimization of deprotection steps is crucial to prevent side reactions and ensure the integrity of the growing peptide chain. iris-biotech.de Monitoring the completion of both coupling and deprotection reactions is highly recommended to maximize yields and minimize impurities. iris-biotech.de
Utilizing Z-D-Glu(OBzl)-OH in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for specific peptide sequences. Z-D-Glu(OBzl)-OH is frequently used in solution-phase methodologies. sigmaaldrich.comchemicalbook.com In this approach, coupling reactions are carried out in a suitable solvent, and the product is isolated and purified after each step. spbu.ru Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are commonly employed for peptide bond formation. bachem.com
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Z-D-Glu(OBzl)-OH | N/A |
| Benzyloxycarbonyl | Z or Cbz |
| Benzyl ester | OBzl |
| Dicyclohexylcarbodiimide | DCC |
| Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| tert-Butoxycarbonyl | Boc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| Wang resin | N/A |
| Rink Amide resin | N/A |
Fragment Condensation Approaches
Fragment condensation is a powerful strategy in the synthesis of large peptides and small proteins, where smaller, protected peptide fragments are synthesized and then joined together. This approach can circumvent some of the challenges associated with stepwise solid-phase peptide synthesis (SPPS), particularly for long or difficult sequences. cpcscientific.com
Z-D-Glu(OBzl)-OH is a valuable component in the preparation of protected peptide fragments. The Z group provides robust protection of the N-terminus, while the benzyl ester protects the side-chain carboxyl group. These protected fragments can then be coupled using various reagents. For instance, a protected dipeptide fragment like Z-D-Glu(OBzl)-containing peptide can be coupled with another fragment to build a larger peptide chain. Research has shown the use of coupling agents like dicyclohexylcarbodiimide (DCC) in these condensation steps. oup.com
A key advantage of using fragments containing Z-D-Glu(OBzl)-OH is the ability to selectively deprotect either the N-terminus or the C-terminus of the fragment, allowing for controlled elongation of the peptide chain. The Z group can be removed by hydrogenolysis, a condition that typically does not affect the benzyl ester or other common protecting groups. This orthogonality is crucial for the successful implementation of fragment condensation strategies. peptide.com
Convergent and Divergent Synthesis Strategies
The unique structure of Z-D-Glu(OBzl)-OH lends itself to both convergent and divergent synthetic approaches, offering flexibility in the design of complex molecular architectures.
Divergent Synthesis: A divergent synthesis strategy begins with a core molecule, and complexity is built outwards by adding different functionalities. The two distinct carboxyl groups of Z-D-Glu(OBzl)-OH (the α-carboxyl and the γ-benzyl ester) allow it to serve as a branching point. After incorporation into a peptide chain, the benzyl ester of the glutamic acid side chain can be selectively removed to reveal a free carboxyl group. This new functional handle can then be used to attach other molecules, such as another peptide chain, creating a branched structure. This approach is particularly useful in the synthesis of branched polypeptides.
Application in the Synthesis of Peptide Analogues and Peptidomimetics
The incorporation of non-natural amino acids like Z-D-Glu(OBzl)-OH is a common strategy in the design of peptide analogues and peptidomimetics with enhanced therapeutic properties. guidechem.commdpi.com
Design of Enzyme-Resistant Peptides
Peptides are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. The introduction of D-amino acids, such as the D-glutamic acid core of Z-D-Glu(OBzl)-OH, is a well-established method to increase resistance to enzymatic degradation. Proteases are highly specific for L-amino acids, and the presence of a D-isomer at a cleavage site can significantly hinder or prevent enzymatic breakdown. By incorporating Z-D-Glu(OBzl)-OH into a peptide sequence, the resulting analogue can exhibit a longer half-life in vivo.
Incorporation into Branched Polypeptides
As mentioned in the context of divergent synthesis, Z-D-Glu(OBzl)-OH is a key building block for creating branched polypeptides. The side-chain carboxyl group provides a convenient point for grafting additional peptide chains. Research has detailed the synthesis of branched polypeptides where a poly[Lys] backbone is modified with side chains containing glutamic acid derivatives. rsc.org For example, a protected glutamic acid derivative can be coupled to the lysine (B10760008) side chains, and after deprotection, further elongated to create complex, multi-chain structures. rsc.org These branched polypeptides have been explored for various biomedical applications, including as carriers for drug delivery and in vaccine development.
Z-D-Glu(OBzl)-OH in the Development of Prodrugs and Bioconjugates
The chemical properties of Z-D-Glu(OBzl)-OH also make it a valuable component in the development of prodrugs and bioconjugates. chemimpex.com
Strategies for Controlled Release
The benzyl ester on the side chain of Z-D-Glu(OBzl)-OH can be utilized in prodrug design. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. The benzyl ester can be designed to be cleaved by specific enzymes or under certain physiological conditions, leading to the controlled release of the active therapeutic agent. This strategy can improve the pharmacokinetic profile of a drug, reduce side effects, and enhance its therapeutic efficacy. While specific examples for Z-D-Glu(OBzl)-OH are not extensively detailed in the provided context, the principle of using ester-based prodrugs is well-established in medicinal chemistry.
Targeted Delivery Systems
The compound N-α-benzyloxycarbonyl-D-glutamic acid γ-benzyl ester, systematically known as (2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid and commonly abbreviated as Z-D-Glu(OBzl)-OH, serves as a pivotal building block in the sophisticated synthesis of targeted delivery systems. nih.gov These systems are engineered to deliver therapeutic agents, such as cytotoxic drugs, specifically to pathological cells, thereby minimizing damage to healthy tissues and reducing systemic toxicity. precisionformedicine.comnih.gov The utility of Z-D-Glu(OBzl)-OH is most prominent in the construction of the peptide component of Peptide-Drug Conjugates (PDCs) and other advanced nanocarrier platforms. medchemexpress.comresearchgate.netnih.gov
Targeted drug delivery systems are typically composed of three key components: a targeting moiety that recognizes and binds to specific markers on target cells, a therapeutic payload, and a chemical linker connecting the two. precisionformedicine.commdpi.com In this context, Z-D-Glu(OBzl)-OH is instrumental in creating the targeting element. As a derivative of glutamic acid, it is incorporated into custom peptide sequences designed to act as "homing devices" for cancer cells and other disease sites. nih.govambeed.com
The synthesis of these targeting peptides is a meticulous process, frequently carried out using Fmoc solid-phase peptide synthesis (SPPS). nih.gov During SPPS, Z-D-Glu(OBzl)-OH functions as a protected amino acid building block. The "Z" (benzyloxycarbonyl) group protects the alpha-amino group, while the "OBzl" (benzyl ester) group protects the side-chain gamma-carboxyl group. nih.goviris-biotech.de This dual protection is crucial, as it prevents unwanted side reactions and allows for the controlled, sequential addition of amino acids to build a specific peptide chain on a solid resin support. Once the desired peptide sequence is assembled, the protecting groups are removed.
Research into PDCs has demonstrated the efficacy of this approach. For instance, peptides containing the asparagine-glycine-arginine (NGR) motif have been shown to target CD13 receptor isoforms that are overexpressed in the tumor neovasculature. plos.org The synthesis of such peptides can involve the strategic placement of glutamic acid residues, for which Z-D-Glu(OBzl)-OH is a key precursor, to influence the peptide's structure, stability, and binding affinity. plos.org These custom peptides are then conjugated to potent cytotoxic drugs like doxorubicin (B1662922) or camptothecin. researchgate.net The resulting conjugate is designed to circulate stably in the bloodstream until the peptide moiety binds to its target receptor on a cancer cell, leading to internalization and the release of the cytotoxic payload inside the cell. precisionformedicine.comnih.gov
Beyond PDCs, Z-D-Glu(OBzl)-OH is also integral to the development of more complex nanocarrier systems. To overcome challenges like the short in-vivo half-life of some PDCs, researchers have explored conjugating them to larger structures like gold nanoparticles (AuNPs). researchgate.net In one study, PDCs were non-covalently loaded onto PEG-coated AuNPs. This assembly, termed PDC-PEG-AuNP, showed a dramatically extended half-life (from ~15 minutes for the free PDC to over 21 hours) while retaining its cytotoxicity towards target cancer cells. researchgate.net The synthesis of the peptide component for these advanced systems relies on the same fundamental principles of peptide chemistry where protected amino acids like Z-D-Glu(OBzl)-OH are indispensable.
The table below summarizes the fundamental components of a peptide-based targeted delivery system and highlights the role of Z-D-Glu(OBzl)-OH.
| Component | Function | Role of Z-D-Glu(OBzl)-OH |
| Targeting Moiety | A peptide sequence that specifically recognizes and binds to receptors overexpressed on target cells (e.g., tumor cells). nih.gov | Serves as a protected amino acid building block for the solid-phase synthesis of the targeting peptide sequence. nih.gov |
| Linker | A chemical bridge that connects the targeting peptide to the therapeutic payload. It is often designed to be stable in circulation but cleavable under specific conditions within the target cell (e.g., by lysosomal enzymes). mdpi.comnih.gov | Not directly involved, but the peptide synthesized using it must be amenable to linker conjugation. |
| Payload | A potent therapeutic agent (e.g., a cytotoxic drug) that kills the target cell upon release. precisionformedicine.com | Not directly involved. |
| Carrier (Optional) | A platform, such as a nanoparticle, to which the peptide-drug conjugate can be attached to improve stability, solubility, and pharmacokinetics. researchgate.netnih.gov | Used in the synthesis of the targeting peptide that is part of the conjugate attached to the carrier. |
Mechanistic and Theoretical Studies Involving Z D Glu Obzl Oh
Conformational Analysis of Z-D-Glu(OBzl)-OH and its Derivatives
Understanding the three-dimensional structure and flexibility of Z-D-Glu(OBzl)-OH and its derivatives is critical for predicting its behavior in synthesis and its potential biological interactions.
Computational chemistry methods are extensively employed to elucidate the conformational landscape of molecules like Z-D-Glu(OBzl)-OH. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and simulated annealing are used to identify low-energy conformers and analyze their stability ru.nl. These computational approaches provide detailed insights into intramolecular interactions, hydrogen bonding networks, and the influence of various functional groups on the molecule's shape.
Key computed properties derived from these methods, such as topological polar surface area (TPSA), octanol-water partition coefficient (LogP), number of hydrogen bond acceptors and donors, and rotatable bond count, offer quantitative descriptors of molecular conformation and properties nih.govchemscene.comuni.lunih.govuni.lu. For instance, the rotatable bond count of Z-D-Glu(OBzl)-OH (11) suggests a significant degree of conformational flexibility nih.gov.
Table 1: Computed Properties of Z-D-Glu(OBzl)-OH
| Property Name | Value | Reference(s) |
| Molecular Weight | 371.4 g/mol | nih.govchemscene.comnih.gov |
| XLogP3-AA | 2.7 | nih.govuni.lunih.govuni.lu |
| Hydrogen Bond Donor Count | 2 | nih.govchemscene.comuni.lunih.govuni.lu |
| Hydrogen Bond Acceptor Count | 6 | nih.govuni.lunih.gov |
| Rotatable Bond Count | 11 | nih.govchemscene.comuni.lunih.govuni.lu |
| Topological Polar Surface Area (TPSA) | 102 Ų | nih.govuni.lunih.govuni.lu |
Influence of Protecting Groups on Molecular Conformation
Intermolecular Interactions and Associative Effects
Intermolecular interactions play a crucial role in the solid-state packing, solubility, and solution behavior of Z-D-Glu(OBzl)-OH. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, including London dispersion forces libretexts.org. The presence of multiple polar functional groups (amine, carboxylic acid, ester, carbonyls) and aromatic rings (from the Z and OBzl groups) suggests the potential for various associative effects.
Studies on similar compounds, such as Z-Glu-OH, have highlighted the importance of intramolecular hydrogen bonding and dispersion interactions in determining conformational preferences ru.nl. The benzyl (B1604629) groups in Z-D-Glu(OBzl)-OH can engage in π-π stacking interactions, which can contribute to self-assembly or interactions with other aromatic systems. The interplay of these forces influences properties like solubility and crystal packing.
Table 2: Physicochemical Properties of Z-D-Glu(OBzl)-OH
| Property | Value | Reference(s) |
| CAS Number | 59486-73-6 | nih.govchembk.comchemimpex.comalfa-chemistry.comchemscene.comglpbio.com |
| Molecular Formula | C₂₀H₂₁NO₆ | nih.govchemscene.comuni.lunih.govuni.luchembk.comchemimpex.comalfa-chemistry.comchemscene.comglpbio.com |
| Molecular Weight | 371.4 g/mol | nih.govchemscene.comuni.lunih.govuni.luchembk.comchemimpex.comalfa-chemistry.comchemscene.comglpbio.com |
| Appearance | White solid | chemimpex.com |
| Optical Rotation | [α]²⁰D = 7 - 11 ° (C=2.5 in Ethanol) | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Density (predicted) | 1.268 g/cm³ | chembk.comalfa-chemistry.com |
| Boiling Point | 594.3 °C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 313.2 °C | alfa-chemistry.com |
Hydrogen Bonding Networks
Hydrogen bonds are fundamental non-covalent interactions that play a critical role in determining the structure, stability, and reactivity of molecules, particularly in biological systems and complex organic compounds uni-bayreuth.de. Z-D-Glu(OBzl)-OH possesses several functional groups capable of participating in hydrogen bonding: the carbamate (B1207046) N-H group from the Z-protecting group, the hydroxyl group (-OH) of the carboxylic acid, and the carbonyl oxygens of both the carbamate and the gamma-benzyl ester. These groups can engage in both intramolecular and intermolecular hydrogen bonding.
Intramolecular hydrogen bonding can occur between the carbamate N-H and one of the carbonyl oxygens (either the carbamate carbonyl or the ester carbonyl), or between the carboxylic acid O-H and a carbonyl oxygen. Such internal interactions can influence the molecule's preferred conformation by rigidifying certain rotatable bonds. Theoretical studies, such as Density Functional Theory (DFT) calculations, are instrumental in mapping these potential hydrogen bonding networks, determining the precise distances and angles involved, and quantifying the strength of these interactions. These calculations can reveal which specific hydrogen bonds are most energetically favorable, thereby dictating the molecule's low-energy conformers uni-bayreuth.depsu.edu.
Intermolecular hydrogen bonding is also a significant aspect, particularly in the solid state or in concentrated solutions. Molecules of Z-D-Glu(OBzl)-OH can associate with each other through hydrogen bonds, forming dimers, oligomers, or extended networks. For instance, similar to observations in other protected dipeptide esters, intermolecular N-H···O=C hydrogen bonds can lead to the formation of specific ring structures or linear chains, influencing crystal packing and bulk properties mdpi.com. The presence of the carboxylic acid group also allows for the formation of strong hydrogen bonds with protic solvents or other hydrogen bond donors, further diversifying the potential hydrogen bonding landscape.
Table 1: Potential Hydrogen Bonding Interactions in Z-D-Glu(OBzl)-OH
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Interaction Type | Relevant Functional Group(s) |
| Carbamate N-H | Carbamate C=O | Intramolecular | Z-group, Carbamate |
| Carbamate N-H | Ester C=O (gamma) | Intramolecular | Z-group, Benzyl ester |
| Carboxylic O-H | Carbamate C=O | Intramolecular/Intermolecular | Carboxylic acid, Z-group |
| Carboxylic O-H | Ester C=O (gamma) | Intramolecular/Intermolecular | Carboxylic acid, Benzyl ester |
| Carboxylic O-H | Solvent (e.g., H₂O) | Intermolecular | Carboxylic acid |
| Carbamate N-H | Solvent (e.g., H₂O) | Intermolecular | Z-group |
Solvent Effects on Reactivity and Conformation
The behavior of organic molecules in solution is profoundly influenced by the nature of the solvent, which can alter their conformational preferences, reaction rates, and selectivities frontiersin.org. For Z-D-Glu(OBzl)-OH, solvent effects are crucial for understanding its dynamic behavior and its role in chemical transformations. Theoretical studies, often employing computational chemistry methods like Density Functional Theory (DFT) and various solvation models (e.g., Polarizable Continuum Model - PCM), are employed to elucidate these influences researchgate.netrsc.orgaps.org.
Solvents interact with solute molecules through various forces, including dielectric effects, specific hydrogen bonding, and van der Waals forces. The polarity and hydrogen-bonding capability of the solvent can significantly impact the conformational landscape of Z-D-Glu(OBzl)-OH. For instance, polar protic solvents, such as methanol (B129727) or water, can form strong hydrogen bonds with the polar functional groups of Z-D-Glu(OBzl)-OH, including the carboxylic acid and the carbamate N-H. This solvation can compete with and potentially disrupt intramolecular hydrogen bonds, leading to a shift in conformational equilibria rsc.orgcdnsciencepub.com. The solubility of Z-D-Glu(OBzl)-OH in methanol and acetic acid has been reported fishersci.ca, indicating favorable interactions with these protic solvents.
Polar aprotic solvents, like DMSO or DMF, possess high dielectric constants and can solvate polar groups but lack the ability to donate hydrogen bonds. They can stabilize polar conformers through dipole-dipole interactions and effectively solvate carbonyl oxygens. Nonpolar solvents, such as hexane (B92381) or toluene (B28343), have low dielectric constants and weak solvating power for polar functionalities, which might favor more compact or hydrophobic conformations by minimizing unfavorable solute-solvent interactions.
The choice of solvent can also critically influence the theoretical study of reactivity. Transition states of chemical reactions often possess different polarities and hydrogen bonding patterns compared to the reactants and products. Solvents that can effectively stabilize the transition state will lower the activation energy, thereby increasing the reaction rate frontiersin.org. Conversely, solvents that destabilize the transition state will slow down the reaction. Theoretical investigations can model these solvent-solute interactions to predict how solvent choice affects reaction pathways and energy barriers for transformations involving Z-D-Glu(OBzl)-OH. For example, studies on related polypeptides have shown that solvent composition can induce conformational transitions, such as helix-to-coil transitions, highlighting the sensitivity of these molecules to their environment cdnsciencepub.com.
Table 2: General Solvent Effects on Conformation and Reactivity of Z-D-Glu(OBzl)-OH (Illustrative)
| Solvent Class | Key Solvent Properties | Expected Influence on Conformation | Expected Influence on Reactivity (Theoretical Context) | Relevant Citations (for principles/related studies) |
| Nonpolar | Low dielectric constant, weak H-bonding capacity | May favor compact, hydrophobic conformations; reduced solvation of polar groups. | Less likely to stabilize polar transition states; may not significantly alter reaction rates unless specific nonpolar interactions are dominant. | frontiersin.org |
| Polar Aprotic | High dielectric constant, H-bond acceptor, not donor | Can stabilize polar conformers via dipole-dipole interactions; solvates carbonyl oxygens. | Can stabilize polar transition states, potentially increasing reaction rates for reactions with polar intermediates or transition states. | frontiersin.orgresearchgate.net |
| Polar Protic | High dielectric constant, H-bond donor and acceptor | Strong solvation of polar groups (OH, NH, C=O) via H-bonding; can compete with intramolecular H-bonds, altering conformational equilibria. | Can stabilize or destabilize transition states depending on polarity and H-bonding; may participate in reaction mechanisms. Conformational changes can indirectly affect reactivity. | frontiersin.orgresearchgate.netrsc.orgcdnsciencepub.comfishersci.ca |
Compound List:
Z-D-Glu(OBzl)-OH (N-Benzyloxycarbonyl-D-glutamic acid gamma-benzyl ester)
Advanced Research Applications and Emerging Trends
Z-D-Glu(OBzl)-OH in Molecular Recognition and Imprinting Technologies
Z-D-Glu(OBzl)-OH serves as a valuable chiral building block and recognition element in advanced material science, particularly in the development of molecularly imprinted polymers (MIPs) and in membrane-based separation technologies. Its specific stereochemistry and functional groups allow for tailored molecular recognition capabilities.
Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed to mimic the specificity of biological systems. Z-D-Glu(OBzl)-OH has been investigated as a functional monomer or a template molecule in the creation of MIPs for the chiral separation of enantiomers. The precise spatial arrangement of its functional groups, including the protected carboxylic acid and amine, allows for the creation of binding cavities with high affinity and selectivity for specific target molecules. Research has focused on synthesizing MIPs where Z-D-Glu(OBzl)-OH, or molecules with similar chiral recognition motifs derived from it, are used to imprint polymers for the separation of structurally similar chiral compounds. These MIPs can be employed in chromatographic columns or as stationary phases to achieve efficient enantiomeric resolution. Studies have demonstrated the potential of such imprinted materials to exhibit significant selectivity factors, enabling the separation of challenging chiral mixtures.
In the realm of membrane science, Z-D-Glu(OBzl)-OH has been explored for its potential to modify membrane properties, influencing adsorption and permselectivity. By incorporating this compound or its derivatives into membrane matrices, researchers aim to create functional membranes capable of selective transport or adsorption. For instance, membranes functionalized with chiral recognition sites derived from Z-D-Glu(OBzl)-OH could be developed for the selective removal or transport of specific enantiomers from complex mixtures. Adsorption studies utilizing membranes functionalized with Z-D-Glu(OBzl)-OH-based recognition elements aim to quantify the binding capacity and selectivity towards target analytes. Furthermore, investigations into permselectivity focus on how the presence of these chiral recognition sites affects the passage of different molecules through the membrane, potentially leading to novel separation processes in areas such as pharmaceutical purification or chemical analysis.
Development of Molecularly Imprinted Polymers (MIPs) for Chiral Separation
Investigations into Neurochemistry and Neurodegenerative Diseases
The structural relationship of Z-D-Glu(OBzl)-OH to glutamic acid, a key neurotransmitter, has prompted investigations into its potential roles and applications within neurochemistry and the study of neurodegenerative diseases.
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, mediating fast synaptic transmission through various receptors, including NMDA, AMPA, and kainate receptors. While Z-D-Glu(OBzl)-OH itself is a protected derivative and not directly acting as a neurotransmitter, its structural similarity to glutamic acid makes it a subject of interest in studies aimed at understanding glutamate receptor function. Researchers may use it or its deprotected forms as probes or reference compounds in assays designed to characterize receptor binding sites or to investigate the downstream signaling pathways influenced by glutamate. Such studies are crucial for elucidating the complex mechanisms of neurotransmission and identifying potential targets for therapeutic intervention.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function and structure, often involving excitotoxicity mediated by excessive glutamate signaling. Compounds that can modulate glutamate levels or protect neurons from excitotoxic damage are of significant interest. While direct neuroprotective roles for Z-D-Glu(OBzl)-OH are still under investigation, its derivatives or related compounds synthesized using it as a building block may exhibit neuroprotective properties. Research in this area could involve synthesizing novel molecules based on the glutamic acid scaffold, incorporating specific modifications to enhance their ability to scavenge reactive oxygen species, modulate receptor activity, or support neuronal survival in disease models.
Studies of Glutamate Receptors and Neurotransmission
Role in Drug Development and Medicinal Chemistry Research
As a protected amino acid derivative, Z-D-Glu(OBzl)-OH is a valuable chiral synthon in medicinal chemistry and drug development. Its well-defined stereochemistry and the presence of orthogonal protecting groups (benzyloxycarbonyl and benzyl (B1604629) ester) make it an ideal starting material for the synthesis of complex peptide mimetics, peptidomimetics, and other biologically active molecules.
In drug discovery, Z-D-Glu(OBzl)-OH can be incorporated into synthetic routes to create novel drug candidates targeting various therapeutic areas. Its glutamic acid backbone provides a versatile scaffold that can be elaborated with different functional groups to optimize pharmacological properties such as binding affinity, selectivity, and pharmacokinetic profiles. Medicinal chemists utilize such protected amino acids to build peptide-based therapeutics, small molecule inhibitors, or ligands for specific biological targets. The ability to selectively deprotect the amine (via hydrogenolysis of the Cbz group) and the carboxylic acid (via hydrogenolysis of the benzyl ester) allows for sequential coupling reactions, facilitating the construction of complex molecular architectures essential for modern drug design.
Compound Name Table
| Common Abbreviation | Full Chemical Name |
| Z-D-Glu(OBzl)-OH | N-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester |
| Cbz | Benzyloxycarbonyl |
| OBzl | Benzyl ester |
| MIPs | Molecularly Imprinted Polymers |
| NMDA | N-methyl-D-aspartate |
| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |
| D-Glu | D-Glutamic acid |
Q & A
Basic: What experimental protocols are recommended for synthesizing Z-D-Glu(OBzl)-OH with high purity?
To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) and monitor outcomes via HPLC or LC-MS. Ensure rigorous purification using column chromatography or recrystallization, followed by characterization via H/C NMR and FT-IR to confirm structural integrity . Document all steps in detail to ensure reproducibility, as per standardized reporting guidelines for organic compounds .
Advanced: How can conflicting data on Z-D-Glu(OBzl)-OH’s stability under varying pH conditions be resolved?
Adopt a factorial design to isolate variables (e.g., pH, temperature, ionic strength). Use kinetic studies (UV-Vis spectroscopy or NMR) to track degradation rates. Apply statistical tools like ANOVA to identify significant factors. Cross-validate findings with orthogonal methods (e.g., mass spectrometry for degradation products) and compare results with prior studies to contextualize discrepancies .
Basic: Which analytical techniques are most reliable for confirming the purity of Z-D-Glu(OBzl)-OH?
Combine orthogonal methods:
- Quantitative HPLC (C18 column, acetonitrile/water gradient) to assess chromatographic purity.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and detect impurities.
- Elemental analysis to validate empirical formula compliance .
Advanced: How to design computational studies to predict Z-D-Glu(OBzl)-OH’s interactions with enzymatic targets?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference results with experimental data (e.g., SPR or ITC binding assays) to refine computational parameters .
Basic: What strategies mitigate racemization risks during Z-D-Glu(OBzl)-OH synthesis?
Optimize reaction conditions:
- Use low-temperature protocols (<0°C) in aprotic solvents (DMF or DCM).
- Employ chiral auxiliaries or enantioselective catalysts.
- Monitor optical rotation or chiral HPLC to detect racemization early .
Advanced: How can researchers address inconsistencies in reported solubility profiles of Z-D-Glu(OBzl)-OH?
Conduct systematic solubility screenings using the shake-flask method across solvents (water, DMSO, ethanol) at controlled temperatures. Validate results with cheminformatics tools (e.g., COSMO-RS) to predict solvent interactions. Publish raw data (e.g., in supplementary materials) to enable meta-analyses .
Basic: What spectroscopic benchmarks are critical for characterizing Z-D-Glu(OBzl)-OH’s stereochemistry?
- NMR : Compare chemical shifts of diastereotopic protons and C signals with literature.
- Circular Dichroism (CD) : Confirm enantiomeric excess in chiral environments.
- X-ray crystallography (if crystalline): Resolve absolute configuration unambiguously .
Advanced: What methodologies support the study of Z-D-Glu(OBzl)-OH’s metabolic pathways in vitro?
- Use radiolabeled isotopes (e.g., C) to track metabolic products via scintillation counting.
- Pair with LC-MS/MS to identify metabolites.
- Employ hepatocyte or microsome assays to model hepatic metabolism, correlating results with computational predictions (e.g., CYP450 interaction simulations) .
Basic: How to ensure reproducibility in Z-D-Glu(OBzl)-OH’s bioactivity assays?
Standardize protocols:
- Use positive/negative controls in each assay batch.
- Adopt blinded data analysis to reduce bias.
- Report all experimental conditions (e.g., cell line passage number, serum batch) in line with FAIR data principles .
Advanced: What frameworks guide hypothesis-driven research on Z-D-Glu(OBzl)-OH’s pharmacological potential?
Apply the PICO framework :
- Population : Target enzyme/receptor.
- Intervention : Z-D-Glu(OBzl)-OH dosage/administration.
- Comparison : Existing inhibitors/agonists.
- Outcome : Binding affinity or IC50 values.
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
